N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide
Description
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Properties
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O3S/c1-14(2)12-17(22)19-6-11-25(23,24)21-9-7-20(8-10-21)16-5-3-4-15(18)13-16/h3-5,13-14H,6-12H2,1-2H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARCDFNWJXRPHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that piperazine derivatives, a key structural motif in this compound, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant. These drugs target a variety of receptors and enzymes, indicating the potential for diverse target interactions.
Mode of Action
Piperazine derivatives are known to interact with their targets in various ways, often modulating the activity of the target protein or enzyme.
Biochemical Pathways
Given the wide range of biological and pharmaceutical activity of piperazine derivatives, it can be inferred that multiple biochemical pathways could potentially be influenced.
Pharmacokinetics
Piperazine is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance.
Result of Action
Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity, suggesting that the effects could be diverse depending on the specific target and biological context.
Biological Activity
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a piperazine ring linked to a sulfonyl group and an alkyl chain , which are critical for its biological activity. The synthesis generally involves multiple steps, including the formation of the piperazine derivative, sulfonylation, and coupling with other amine derivatives.
Synthetic Route Overview
- Formation of Piperazine Derivative : Synthesis of 4-(3-chlorophenyl)piperazine.
- Sulfonylation : Introduction of the sulfonyl group using sulfonyl chlorides under basic conditions.
- Amide Coupling : Coupling with 3-methylbutanamide using standard amide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
This multi-step synthesis enables the production of the compound with high purity and yield, suitable for biological testing.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. The piperazine moiety is known to modulate neurotransmitter levels, which is crucial for treating psychiatric disorders.
Pharmacological Studies
Research has shown that this compound exhibits significant antimicrobial and anticancer properties:
- Antimicrobial Activity : In vitro studies have demonstrated that derivatives similar to this compound show promising antimicrobial effects against various pathogens, comparable to standard antibiotics such as ciprofloxacin and fluconazole .
- Anticancer Activity : The compound has been evaluated for its anticancer potential using MTT assays, revealing moderate activity against cancer cell lines. Molecular docking studies suggest favorable interactions with cancer-related targets .
Study 1: Antimicrobial Evaluation
A series of derivatives were synthesized and tested for antimicrobial activity using the tube dilution technique. Compounds demonstrated significant activity against Gram-positive bacteria, indicating potential for development as new antibiotics.
Study 2: Anticancer Potential
In a comparative study, this compound showed lower anticancer activity than standard treatments like 5-fluorouracil but still exhibited promising results in specific cancer cell lines .
Data Table: Biological Activity Summary
| Activity Type | Test Method | Results | Comparison Standard |
|---|---|---|---|
| Antimicrobial | Tube Dilution | Significant activity against Gram-positive bacteria | Ciprofloxacin |
| Anticancer | MTT Assay | Moderate activity in specific cell lines | 5-Fluorouracil |
Q & A
Q. How can researchers optimize the synthetic route for N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide to improve yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonylation of the piperazine intermediate and subsequent coupling with 3-methylbutanamide. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency for sulfonylation .
- Catalysts : Use of triethylamine or DMAP to facilitate nucleophilic substitution during sulfonamide bond formation .
- Temperature control : Maintain 0–5°C during coupling reactions to minimize side products . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating high-purity product .
Q. What analytical techniques are essential for structural characterization of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the piperazine ring and sulfonamide linkage (e.g., aromatic protons at δ 7.2–7.8 ppm for the 3-chlorophenyl group) .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray crystallography : Resolve stereochemistry if chiral centers are present, though crystallization challenges may require alternative methods like chiral HPLC .
Q. How can researchers design in vitro assays to screen for receptor binding affinity?
Methodological Answer:
- Radioligand displacement assays : Use D2/D3 dopamine receptor-expressing cell membranes to measure Ki values. For example, competitive binding against [³H]spiperone, with IC50 values converted to Ki using the Cheng-Prusoff equation .
- Functional assays : Measure cAMP inhibition in HEK293 cells transfected with target receptors to assess inverse agonism/antagonism .
Q. What strategies improve solubility and bioavailability for preclinical testing?
Methodological Answer:
- Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., recrystallization from ethanol/HCl) .
- Co-solvent systems : Use PEG-400 or cyclodextrin complexes for in vivo administration .
- LogP optimization : Introduce polar groups (e.g., hydroxyl) on the butanamide chain without disrupting receptor binding .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact selectivity for dopamine receptors?
Methodological Answer:
- SAR studies : Replace the 3-chlorophenyl group with 2,3-dichloro or 2-methoxyphenyl substituents. Comparative binding assays show that 2,3-dichloro analogs exhibit higher D3 affinity (Ki < 1 nM vs. D2 Ki > 100 nM) due to enhanced hydrophobic interactions .
- Molecular docking : Use Schrödinger Suite to model interactions with D3 receptor residues (e.g., Phe345, Ser192) .
Q. What methodologies enable enantioselective synthesis of chiral derivatives?
Methodological Answer:
- Chiral auxiliaries : Employ Evans oxazolidinones during amide coupling to control stereochemistry at the butanamide branch .
- Asymmetric catalysis : Use Pd-catalyzed cross-coupling with BINAP ligands to install stereocenters .
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (heptane/ethanol mobile phase) .
Q. How can pharmacokinetic (PK) and pharmacodynamic (PD) modeling guide dose optimization?
Methodological Answer:
- In vivo PK studies : Administer IV/PO doses in rodents, with LC-MS/MS quantification of plasma concentrations. Calculate AUC, Cmax, and t₁/₂ .
- Compartmental modeling : Use Phoenix WinNonlin to predict brain penetration, leveraging logBB values from in situ perfusion assays .
- PD markers : Corrogate receptor occupancy (via PET imaging) with behavioral outcomes in rodent models of addiction .
Q. What experimental approaches validate target engagement in disease models?
Methodological Answer:
- Genetic knockdown : siRNA targeting D3 receptors in animal models to confirm mechanistic specificity .
- Microdialysis : Measure extracellular dopamine levels in the nucleus accumbens post-administration .
- Thermal shift assays : Monitor protein stability shifts in receptor-ligand complexes to validate binding .
Q. How to resolve contradictions in reported binding affinities across studies?
Methodological Answer:
- Standardize assay conditions : Control pH (7.4), temperature (25°C), and membrane protein concentration to minimize variability .
- Meta-analysis : Compare data using PubChem BioAssay entries and adjust for differences in radioligand批次 purity .
Q. Can computational methods predict off-target interactions?
Methodological Answer:
- Proteome-wide docking : Use SwissDock or AutoDock Vina to screen against human receptor libraries, prioritizing hits with ΔG < -8 kcal/mol .
- Machine learning : Train models on ChEMBL data to predict CYP450 inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
